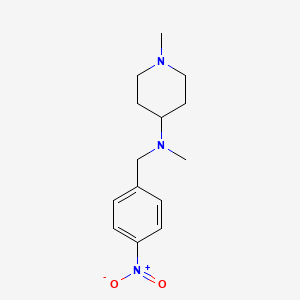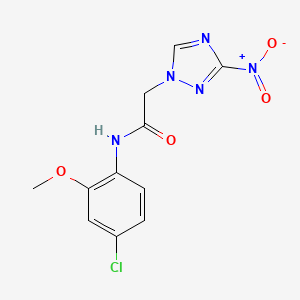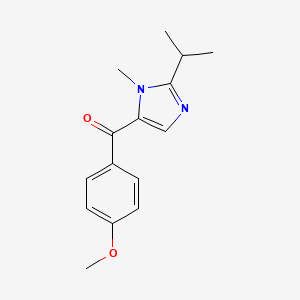![molecular formula C16H20N2O2 B5689829 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene, also known as APDO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. APDO belongs to the spiro compounds family, which are characterized by having a unique structure that consists of two fused rings.
作用机制
The exact mechanism of action of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. In cancer cells, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis. In neurodegenerative diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. In infectious diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and physiological effects:
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to have various biochemical and physiological effects, depending on the application. In cancer research, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to improve cognitive function and have neuroprotective effects. In infectious diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to have antimicrobial activity and disrupt the cell membrane of bacteria and fungi.
实验室实验的优点和局限性
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic applications. However, there are also limitations to using 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene in lab experiments, including its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the research and development of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene. One potential direction is to further investigate its therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases. Another direction is to explore its potential as a drug delivery system, as the spiro structure of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has unique properties that may make it an effective carrier for other drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene and to optimize its synthesis method for larger-scale production.
Conclusion:
In conclusion, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene, or 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene, is a heterocyclic compound that has shown potential therapeutic applications in various fields of medicine. Its unique spiro structure and biochemical and physiological effects make it a promising candidate for further research and development. While there are limitations to using 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene in lab experiments, its potential benefits make it a valuable compound for scientific research.
合成方法
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene can be synthesized through a multi-step reaction that involves the reaction of 2-phenylglycidic acid with hydrazine hydrate to form 2-phenyl-3-hydrazino-propanoic acid. The resulting compound is then reacted with acetic anhydride to form 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene. The synthesis of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been optimized to achieve high yields and purity, making it a viable option for scientific research.
科学研究应用
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has shown potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurodegenerative diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to have neuroprotective effects, which can help in the treatment of diseases such as Alzheimer's and Parkinson's. In infectious diseases, 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has been shown to have antimicrobial activity, making it a potential candidate for the treatment of bacterial and fungal infections.
属性
IUPAC Name |
1-(2-phenyl-1-oxa-3,4-diazaspiro[4.6]undec-2-en-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13(19)18-16(11-7-2-3-8-12-16)20-15(17-18)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENRARGULKOQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(CCCCCC2)OC(=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-en-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-3-{[(3R)-3-pyrrolidinylamino]sulfonyl}benzamide hydrochloride](/img/structure/B5689748.png)
![1-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5689761.png)
![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-butenamide](/img/structure/B5689769.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5689774.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5689781.png)


![N-cyclopropyl-3-{5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5689806.png)

![cis-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689822.png)

![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)
